

Application Note: Gas Chromatography for the Analysis of 2-Propoxyethanol

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Compound of Interest		
Compound Name:	2-Propoxyethanol	
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Abstract

This document provides a detailed methodology for the determination of **2-Propoxyethanol** using gas chromatography with flame ionization detection (GC-FID). The protocols outlined are intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for the quantification of **2-Propoxyethanol** in various matrices. The method is adapted from established and validated procedures for similar glycol ethers, such as those published by the U.S. National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA).

Introduction

2-Propoxyethanol (also known as ethylene glycol monopropyl ether) is a solvent used in a variety of industrial and commercial applications, including paints, coatings, cleaning solutions, and hydraulic fluids.[1] Due to its potential health effects, monitoring its presence and concentration in workplace air, environmental samples, and pharmaceutical formulations is crucial.[2] Gas chromatography (GC) offers a sensitive and specific method for the analysis of volatile organic compounds like **2-Propoxyethanol**.[3] This application note details a comprehensive protocol for its analysis by GC-FID, including sample collection, preparation, and instrument parameters.

Experimental Principle



This method involves the collection of airborne **2-Propoxyethanol** onto a solid sorbent tube, followed by solvent desorption and subsequent analysis by gas chromatography with a flame ionization detector (GC-FID).[4][5] For liquid samples, a direct injection or appropriate dilution with a suitable solvent is performed prior to GC analysis.

Reagents and Materials

- 2-Propoxyethanol (CAS: 2807-30-9), analytical standard grade
- Methylene chloride, chromatographic grade
- Methanol, chromatographic grade
- Desorbing solution: 95:5 (v/v) Methylene chloride:Methanol[4]
- Helium, high purity (carrier gas)
- Hydrogen, high purity (FID fuel)
- Air, zero grade (FID oxidizer)
- Solid sorbent tubes (e.g., coconut shell charcoal, 100 mg/50 mg sections)[5]
- Glass vials with PTFE-lined septa
- Syringes for liquid sample handling
- Personal sampling pump (for air sampling)

Instrumentation

A gas chromatograph equipped with a flame ionization detector and a capillary column is required. The following parameters are recommended based on methods for similar glycol ethers.[6][7]

Table 1: Gas Chromatography Operating Conditions



Parameter	Value
Column	Fused silica capillary, 30 m x 0.32 mm ID, 1.0 µm film thickness (e.g., 100% Polyethylene Glycol - Stabilwax® or equivalent)[6][7]
Injector Temperature	200 °C
Injection Mode	Split (Split ratio 20:1)
Injection Volume	1 μL
Carrier Gas	Helium
Flow Rate	2.8 mL/min (constant flow)[6][7]
Oven Temperature Program	Initial: 70 °C, hold for 2 minRamp: 10 °C/min to 180 °C, hold for 5 min
Detector	Flame Ionization Detector (FID)
Detector Temperature	250 °C
Hydrogen Flow	30 mL/min
Air Flow	300 mL/min
Makeup Gas (Helium)	25 mL/min

Protocols

Air Sample Collection

- Calibrate a personal sampling pump to a flow rate between 0.1 and 0.2 L/min using a representative sorbent tube in the line.[6][8]
- Break the ends of the sorbent tube immediately before sampling.
- Connect the sorbent tube to the sampling pump with the smaller (50 mg) section acting as the backup.
- Draw a known volume of air through the tube. A typical sample volume is 10 L.[9]



After sampling, cap the tubes and store them under refrigerated conditions until analysis.[4]

Sample Preparation

- Carefully break open the sorbent tube and transfer the front (100 mg) and back (50 mg) sections of the sorbent into separate labeled vials.
- Pipette 1.0 mL of the desorbing solution (95:5 Methylene chloride:Methanol) into each vial.[4]
- Seal the vials and agitate them for 30 minutes. An ultrasonic bath can be used to facilitate desorption.[6][7]
- Allow the solid material to settle. Transfer an aliquot of the supernatant into an autosampler vial for GC analysis.

Liquid Sample Preparation

- For liquid samples, accurately weigh or measure a known amount of the sample into a volumetric flask.
- Dilute the sample to a known volume with the desorbing solution or another suitable solvent to bring the concentration of **2-Propoxyethanol** within the calibration range.
- Transfer an aliquot of the diluted sample into an autosampler vial for GC analysis.

Calibration

- Prepare a series of calibration standards by diluting a stock solution of 2-Propoxyethanol in the desorbing solution.
- A typical calibration range for workplace air analysis would be from approximately 0.5 μ g/mL to 50 μ g/mL.
- Analyze the calibration standards using the GC-FID method described in Table 1.
- Construct a calibration curve by plotting the peak area of 2-Propoxyethanol against its concentration.



Data and Results

The following table summarizes the expected performance characteristics of the method, based on typical values for similar glycol ether analyses.[4]

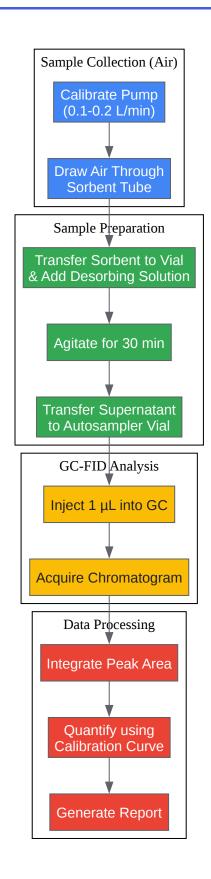
Table 2: Method Performance Characteristics (Estimated)

Parameter	Expected Value
Retention Time	Analyte-specific, to be determined experimentally
Linearity (r²)	> 0.995
Limit of Detection (LOD)	0.5 μg per sample[6][7]
Limit of Quantification (LOQ)	1.5 μg per sample[6]
Precision (%RSD)	< 10%
Recovery	95 - 105%

Workflow and Diagrams

The overall experimental workflow for the analysis of **2-Propoxyethanol** from air samples is depicted below.





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Caption: Workflow for **2-Propoxyethanol** Analysis by GC-FID.



Conclusion

The gas chromatography method detailed in this application note provides a reliable and robust approach for the quantitative analysis of **2-Propoxyethanol**. By adapting established protocols for similar analytes, this method can be readily implemented in analytical laboratories for monitoring and quality control purposes. It is recommended that users perform a full method validation in their laboratory to ensure the method meets their specific requirements.

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